tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H21N3O2 It is a derivative of piperidine and pyrazole, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various biologically active compounds. It serves as a building block in organic synthesis, enabling the creation of more complex molecules .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness: tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is unique due to its specific combination of the piperidine and pyrazole rings, along with the tert-butyl ester group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-15-9-11/h8-10H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPSFSOMUZBHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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